4,4'-Dimethyl-2,2'-bipyridine

Catalog No.
S601196
CAS No.
1134-35-6
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethyl-2,2'-bipyridine

CAS Number

1134-35-6

Product Name

4,4'-Dimethyl-2,2'-bipyridine

IUPAC Name

4-methyl-2-(4-methyl-2-pyridinyl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3

InChI Key

NBPGPQJFYXNFKN-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,4'-dimethyl-2,2'-bipyridine

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C

The exact mass of the compound 4,4'-Dimethyl-2,2'-bipyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3261. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dimethyl-2,2'-bipyridine (CAS: 1134-35-6), commonly abbreviated as dmbpy, is a bidentate nitrogen ligand utilized extensively in the synthesis of transition metal catalysts. By incorporating electron-donating methyl groups at the 4 and 4' positions of the bipyridine core, dmbpy provides a measurable balance between electronic enrichment and steric accessibility. This structural modification systematically lowers the redox potential of coordinated metal centers—such as ruthenium, nickel, and iridium—compared to unsubstituted 2,2'-bipyridine, thereby altering the thermodynamic driving force in photoredox and electrocatalytic cycles [1]. Furthermore, dmbpy provides sufficient stabilization for low-valent metal intermediates without imposing the severe steric hindrance characteristic of bulkier analogs like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), making it a highly specified precursor for demanding cross-electrophile couplings and advanced materials formulation [2].

Attempting to substitute 4,4'-dimethyl-2,2'-bipyridine with generic in-class alternatives frequently leads to process failures or diminished catalytic yields. Replacing dmbpy with unsubstituted 2,2'-bipyridine (bpy) deprives the metal center of vital electron density, which can stall oxidative addition steps or fail to provide the necessary overpotential for challenging photoredox reductions [2]. Conversely, substituting with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) introduces excessive steric bulk that, while useful for stabilizing certain resting states, can inhibit the coordination of bulky electrophiles in crowded cross-coupling environments. Additionally, the phase behavior of these ligands is not interchangeable; for example, dmbpy exhibits an order of magnitude lower solubility in supercritical carbon dioxide compared to bpy, meaning that a direct substitution in green extraction workflows or supercritical fluid processing will result in severe ligand precipitation and process inefficiency [1].

Electrochemical Redox Potential Tuning in Photoredox Precursors

The addition of methyl groups in dmbpy significantly enriches the electron density of coordinated metal centers compared to unsubstituted bpy. In benchmark ruthenium photosensitizers, the E1/2(RuII/III) oxidation potential for[Ru(dmbpy)3]2+ is measured at 1.10 V, whereas the unsubstituted[Ru(bpy)3]2+ requires 1.26 V [1]. This 0.16 V negative shift fundamentally alters the thermodynamic landscape of the catalyst.

Evidence DimensionE1/2(RuII/III) Oxidation Potential
Target Compound Data[Ru(dmbpy)3]2+: 1.10 V
Comparator Or Baseline[Ru(bpy)3]2+: 1.26 V
Quantified Difference0.16 V negative shift (easier to oxidize)
ConditionsCyclic voltammetry in aqueous/buffer systems

Enables the use of milder sacrificial electron acceptors in photoredox cycles, preventing unwanted side reactions that occur at higher oxidative potentials.

Mechanistic Pathway Enablement in Nickel-Catalyzed Cross-Coupling

In challenging cross-coupling reactions, such as the trifluoromethylthiolation of aryl halides, ligand selection dictates the viable catalytic cycle. The use of the dmbpy ligand stabilizes a highly reactive Ni(I) species, promoting an efficient Ni(I)/Ni(III) catalytic cycle that outcompetes unproductive β-fluoride elimination. In stark contrast, utilizing unsubstituted bipyridine forces the system into a Ni(0)/Ni(II) cycle that suffers from prohibitively high activation barriers during elementary steps, stalling the reaction[1].

Evidence DimensionCatalytic Cycle Competency / Activation Barrier
Target Compound DataNi/dmbpy: Promotes efficient Ni(I)/Ni(III) cycle
Comparator Or BaselineNi/bpy: Stalls due to high activation barriers in Ni(0)/Ni(II) cycle
Quantified DifferenceFundamental shift in accessible oxidation states
ConditionsNi-catalyzed trifluoromethylthiolation of aryl halides

Selecting dmbpy over standard bpy unlocks reactivity for challenging electrophiles by stabilizing low-valent intermediates that would otherwise decompose.

Solubility and Processability in Supercritical CO2

While alkyl substitution generally improves solubility in standard organic solvents, it has the inverse effect in supercritical carbon dioxide (scCO2). Quantitative measurements reveal that dmbpy has a mole fraction solubility of only (5–12) × 10^-4 in scCO2. Under identical conditions, unsubstituted 2,2'-bipyridine achieves a mole fraction solubility of (1–15) × 10^-3, making it approximately ten times more soluble, a difference attributed to dmbpy's significantly higher melting point (447 K vs. 342 K)[1].

Evidence DimensionMole Fraction Solubility in scCO2
Target Compound Data4,4'-Dimethyl-2,2'-bipyridine: (5–12) × 10^-4
Comparator Or Baseline2,2'-Bipyridine: (1–15) × 10^-3
Quantified Difference~10-fold decrease in solubility for dmbpy
ConditionsSupercritical CO2 at 308–323 K and 8.1–25.9 MPa

Dictates ligand selection in supercritical fluid extraction; buyers must avoid dmbpy if scCO2 solubility is required, but prefer it when high thermal stability is paramount.

Precursor for Tunable Photoredox Sensitizers

Due to its ability to negatively shift the Ru(II)/Ru(III) oxidation potential by 0.16 V compared to unsubstituted bipyridine, dmbpy is the required ligand for synthesizing specific photosensitizers used in artificial photosynthesis and visible-light-driven organic transformations. It allows chemists to utilize milder sacrificial reductants, thereby minimizing off-target oxidative degradation of sensitive substrates[1].

Ligand for Challenging Nickel-Catalyzed Cross-Couplings

In the cross-electrophile coupling of sterically hindered or electronically deactivated aryl halides, dmbpy is prioritized over both bpy and dtbbpy. It provides the necessary electron density to stabilize critical Ni(I) intermediates—enabling efficient Ni(I)/Ni(III) cycles—without introducing the extreme steric bulk of tert-butyl groups that can block the oxidative addition of bulky electrophiles[2].

High-Temperature Coordination Materials Formulation

With a significantly higher melting point than unsubstituted bipyridine (447 K vs. 342 K), dmbpy is a practical candidate for formulating coordination polymers, metal-organic frameworks (MOFs), and solid-state catalysts that must withstand elevated processing temperatures, even though this thermal stability trades off against solubility in supercritical fluids [3].

Physical Description

White to pale orange crystalline powder; [Alfa Aesar MSDS]

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.100048391 Da

Monoisotopic Mass

184.100048391 Da

Heavy Atom Count

14

Melting Point

175.0 °C

UNII

H79UAE6A72

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1134-35-6

Wikipedia

4,4'-Dimethyl-2,2'-bipyridyl

General Manufacturing Information

2,2'-Bipyridine, 4,4'-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Boersma et al. Catalytic enantioselective syn hydration of enones in water using a DNA-based catalyst. Nature Chemistry, doi: 10.1038/nchem.819, published online 19 September 2010 http://www.nature.com/nchem
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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